N-mesityl-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-mesityl-2-[(methylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSAB is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP. Inhibition of this interaction has been shown to have anti-cancer effects, making MSAB a promising candidate for cancer treatment.
Mechanism of Action
N-mesityl-2-[(methylsulfonyl)amino]benzamide targets the protein-protein interaction between STAT3 and CBP, which is involved in the regulation of gene expression and cell proliferation. By inhibiting this interaction, N-mesityl-2-[(methylsulfonyl)amino]benzamide prevents the activation of STAT3 and downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-mesityl-2-[(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-mesityl-2-[(methylsulfonyl)amino]benzamide inhibits the activation of STAT3 and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-mesityl-2-[(methylsulfonyl)amino]benzamide has been shown to modulate the immune system, leading to increased anti-tumor immunity.
Advantages and Limitations for Lab Experiments
N-mesityl-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, N-mesityl-2-[(methylsulfonyl)amino]benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential off-target effects.
Future Directions
There are several future directions for research on N-mesityl-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of N-mesityl-2-[(methylsulfonyl)amino]benzamide analogs with improved potency and selectivity. Another area of interest is the investigation of N-mesityl-2-[(methylsulfonyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, N-mesityl-2-[(methylsulfonyl)amino]benzamide could be explored for its potential to treat other diseases beyond cancer, such as inflammatory and autoimmune disorders. Overall, N-mesityl-2-[(methylsulfonyl)amino]benzamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Scientific Research Applications
N-mesityl-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been investigated for its potential to treat other diseases, such as inflammatory and autoimmune disorders.
properties
IUPAC Name |
2-(methanesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)16(13(3)10-11)18-17(20)14-7-5-6-8-15(14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRCASIGJUXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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